molecular formula C21H22O4 B5721755 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one

6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one

Cat. No. B5721755
M. Wt: 338.4 g/mol
InChI Key: KITOGMFDEFERDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as EPC-MOC, is a synthetic compound that belongs to the family of flavonoids. It has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and interleukin-8 in human bronchial epithelial cells. It has also been found to induce apoptosis in human colon cancer cells by activating caspase-3 and caspase-9. Moreover, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in rat liver cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its high purity, which ensures reproducibility of results. Additionally, this compound has been found to be stable under various experimental conditions, making it suitable for long-term studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo. Moreover, the mechanism of action of this compound is not fully understood, which may hinder the development of targeted therapies.

Future Directions

There are several future directions for research on 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one. One of the areas of interest is the development of novel drug delivery systems that can enhance its bioavailability in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cells. Moreover, the anti-cancer activity of this compound needs to be validated in vivo using animal models. Finally, the safety and toxicity profile of this compound needs to be thoroughly evaluated before its clinical application.

Synthesis Methods

The synthesis of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 6-ethyl-4H-chromen-4-one with 4-isopropylphenol and sodium hydride in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out at a temperature of 80°C for 24 hours to yield this compound with a purity of over 95%.

Scientific Research Applications

6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, this compound has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

6-ethyl-7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-14-10-17-19(11-18(14)23-4)24-12-20(21(17)22)25-16-8-6-15(7-9-16)13(2)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITOGMFDEFERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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